2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This quinoline-derived acetamide features a 6-ethyl substituent on the quinoline core, a 4-fluorobenzenesulfonyl group at position 3, and an N-(2-methoxyphenyl)acetamide side chain at position 1. Its structural complexity underscores the importance of substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-8-13-22-20(14-17)26(31)24(35(32,33)19-11-9-18(27)10-12-19)15-29(22)16-25(30)28-21-6-4-5-7-23(21)34-2/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKBGYVGSLMZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The introduction of the sulfonyl group is usually carried out via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the acylation of the sulfonylated quinoline with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs differ in substituents on the quinoline ring, sulfonyl group, and acetamide side chain. Below is a comparative analysis of three closely related compounds:
Key Observations:
Quinoline Substituent: Ethyl (target) vs. Ethyl (target) vs. indolinone core (): The indolinone scaffold introduces a conjugated system, favoring π-π stacking interactions .
Sulfonyl Group: Fluorinated (target) vs. non-fluorinated (): The 4-fluorine enhances electron-withdrawing effects, possibly improving metabolic stability and receptor affinity compared to the non-fluorinated analog .
Acetamide Substituent: 2-Methoxyphenyl (target) vs. 4-Chlorophenyl (): Chlorine’s electronegativity may enhance binding in hydrophobic pockets compared to methoxy .
Physicochemical and Pharmacokinetic Implications
While explicit data on the target compound’s properties are unavailable, inferences can be drawn from structural trends:
- LogP/Solubility: The ethoxy analog () likely has higher aqueous solubility than the ethyl-substituted target due to increased polarity . Fluorinated sulfonyl groups (target) reduce LogP compared to non-fluorinated analogs (), balancing lipophilicity and solubility .
- Metabolic Stability :
- Methoxy groups (target) are prone to demethylation, whereas chloro substituents () resist metabolic degradation .
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a derivative of quinoline and represents a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 425.54 g/mol
- Key Functional Groups :
- Quinoline core
- Sulfonyl group
- Acetamide moiety
The unique combination of these structural features suggests potential interactions with various biological targets, particularly in the context of kinase inhibition and antibacterial activity.
Antimicrobial Activity
Compounds with a sulfonamide group are known for their antibacterial properties. The presence of the sulfonyl group in this compound may confer similar activity. Research indicates that quinoline derivatives exhibit antimicrobial effects against various bacterial strains, suggesting that this compound could be effective against infections caused by resistant bacteria.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The structural features of this compound may allow it to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy, and preliminary studies suggest that this compound may exhibit inhibitory activity against certain cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this one has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound might also possess anti-inflammatory properties .
Understanding the mechanisms by which this compound exerts its biological effects is essential for evaluating its therapeutic potential. Potential mechanisms include:
- Kinase Inhibition : The quinoline core may interact with ATP-binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell proliferation and survival.
- Antibacterial Action : The sulfonamide moiety may disrupt bacterial folate synthesis pathways, similar to traditional sulfa drugs.
- Anti-inflammatory Pathways : Modulation of signaling pathways such as NF-kB and MAPK could lead to decreased expression of inflammatory mediators.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative with amino substituent | Antimalarial |
| Quinine | Quinoline structure with methoxy group | Antimalarial |
| Sulfanilamide | Sulfonamide with aniline moiety | Antibiotic |
| 2-[6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | Quinoline core with sulfonyl and methoxy groups | Antimicrobial, anticancer |
This table illustrates how the unique structural components of this compound may enhance its biological activity compared to other known compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing and testing various quinoline derivatives for their biological activities. For instance:
- Antimicrobial Testing : A study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results for compounds similar to the one discussed here.
- Anticancer Studies : In vitro assays have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
- Inflammatory Response Modulation : Research has shown that compounds containing a sulfonamide group can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s quinoline core is substituted with a 4-fluorobenzenesulfonyl group at position 3, an ethyl group at position 6, and an N-(2-methoxyphenyl)acetamide side chain. The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the methoxyphenyl moiety improves lipophilicity, influencing membrane permeability . The ethyl group may stabilize the quinoline ring via steric effects, as seen in analogs with similar substituents .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1: Construct the quinoline core via Friedländer condensation using aniline derivatives and ketones under acidic conditions.
- Step 2: Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution or sulfonation, requiring catalysts like AlCl₃ .
- Step 3: Attach the N-(2-methoxyphenyl)acetamide side chain using coupling reagents (e.g., EDC/HOBt) in anhydrous DMF . Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. How can researchers validate the compound’s purity and structural integrity?
- Analytical HPLC: Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity.
- NMR Spectroscopy: Confirm the presence of the sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons) and methoxy group (singlet at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (C₂₆H₂₄FN₂O₅S, exact mass 507.14 g/mol) .
Advanced Research Questions
Q. How can conflicting data on substituent effects in biological assays be resolved?
- Example Issue: Discrepancies in IC₅₀ values for analogs with ethyl vs. chlorine substituents .
- Methodology:
Dose-Response Curves: Repeat assays under standardized conditions (e.g., ATP levels, pH).
Molecular Dynamics (MD) Simulations: Compare binding modes of substituents to targets (e.g., kinase active sites).
Meta-Analysis: Pool data from independent studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What experimental designs are optimal for evaluating its enzyme inhibition mechanisms?
- Kinetic Assays: Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure inhibition constants (Kᵢ) under varying ATP concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to resolve binding conformations .
Q. How can synthetic yields be improved while minimizing side reactions?
- Design of Experiments (DoE): Optimize parameters (temperature, solvent, catalyst loading) using response surface methodology.
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track sulfonation and acetylation steps in real time .
- Alternative Reagents: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition of sensitive intermediates .
Q. What strategies are effective for probing metabolic stability in vitro?
- Liver Microsome Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorometric assays (e.g., Vivid® CYP450 substrates) to identify isoform-specific interactions (e.g., CYP3A4) .
- Metabolite Identification: Employ HRMS/MS to characterize phase I/II metabolites, prioritizing stable derivatives for further study .
Data Analysis and Interpretation
Q. How should researchers address contradictory results in cytotoxicity studies?
- Case Example: Variability in IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2).
- Approach:
Cell Line Authentication: Confirm STR profiles to rule out contamination.
Pathway Enrichment Analysis: Use RNA-seq to identify differentially expressed genes linked to resistance (e.g., ABC transporters).
Combinatorial Screens: Test the compound with inhibitors of efflux pumps (e.g., verapamil) to assess synergy .
Q. What computational tools are suitable for predicting off-target interactions?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against the PDB database, prioritizing kinases and GPCRs.
- Machine Learning Models: Apply DeepChem or ChemProp to predict ADMET profiles based on structural fingerprints .
- Network Pharmacology: Construct interaction networks (e.g., STRING) to map multi-target effects .
Methodological Resources
- Spectral Libraries: PubChem (CID: [retrieve via InChIKey DPJVVYGSWSBFPB-UHFFFAOYSA-N]) provides reference NMR/HRMS data .
- Reaction Databases: SciFinder® offers protocols for sulfonation and Friedländer condensations .
- Bioassay Guidelines: NIH Assay Guidance Manual details best practices for enzyme/cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
